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Description
(R)-3-Methyl-3-phenylbutan-2-ol ( 887256-63-5) is a chiral secondary alcohol of high interest in organic synthesis and fragrance research. With a molecular formula of C11H16O and a molecular weight of 164.24 g/mol, it serves as a valuable enantiopure building block for researchers . Compounds with closely related structures, such as 3-methyl-1-phenylbutan-2-ol, are established fragrance ingredients used in decorative cosmetics, fine fragrances, shampoos, toilet soaps, and other toiletries due to their aromatic properties . Furthermore, the structural motif of phenyl-substituted alcohols is frequently explored in pharmaceutical research, particularly in the metal-catalyzed synthesis of bioactive molecules, highlighting the utility of this chiral scaffold in medicinal chemistry . The physical properties of similar compounds indicate a boiling point in the region of 251-257 °C and a density of approximately 0.97 g/mL at 25 °C, providing researchers with key handling parameters . This product is intended For Research Use Only and is strictly not for human or veterinary usage.
A clear and unambiguous identification of a chemical compound is crucial for scientific discourse. The following table provides the key identifiers for (R)-3-Methyl-3-phenylbutan-2-ol.
Identifier
Value
IUPAC Name
This compound
CAS Registry Number
Not explicitly found for the (R)-enantiomer, 4383-11-3 for the racemate chemeo.comguidechem.com
A phenyl group and a methyl group are attached to a tertiary carbon, which is also bonded to a carbon bearing a hydroxyl group and a methyl group. The stereochemistry at the hydroxyl-bearing carbon is of the (R) configuration.
Synthesis and Stereoselective Preparation
The synthesis of chiral tertiary alcohols like (R)-3-Methyl-3-phenylbutan-2-ol can be approached through various methods. A common and powerful strategy is the addition of an organometallic reagent to a ketone. libretexts.orgvaia.com
To achieve the desired (R)-enantiomer specifically, asymmetric synthesis strategies are necessary. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.govnih.gov While specific high-yielding enantioselective syntheses for this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis of tertiary alcohols are well-established. acs.orgnih.gov These include the use of chiral ligands to modify organometallic reagents or the use of chiral catalysts to promote the enantioselective addition to the ketone. nih.govillinois.edu
Another approach is the kinetic resolution of the racemic mixture of 3-methyl-3-phenylbutan-2-ol. acs.org This technique involves the use of a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched (R)-alcohol. acs.org
The chemical reactivity of (R)-3-Methyl-3-phenylbutan-2-ol is primarily dictated by the presence of the hydroxyl group and the stereogenic center.
The hydroxyl group can undergo a variety of transformations common to tertiary alcohols. These include:
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Reaction with alkyl halides under basic conditions to form ethers.
Dehydration: Elimination of water upon treatment with a strong acid to form alkenes.
The stereochemistry of the alcohol can influence the outcome of these reactions, particularly in cases where new stereocenters are formed or where the reaction proceeds through a stereospecific mechanism.
Applications in Asymmetric Synthesis
Chiral tertiary alcohols such as (R)-3-Methyl-3-phenylbutan-2-ol are valuable tools in the field of asymmetric synthesis. Their utility stems from their ability to act as:
Chiral Building Blocks: The enantiomerically pure alcohol can be incorporated into a larger molecule, transferring its chirality to the final product. This is a fundamental strategy in the total synthesis of complex natural products and pharmaceuticals.
Chiral Auxiliaries: The chiral alcohol can be temporarily attached to a substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.
Chiral Ligands: The alcohol or its derivatives can be used to form chiral ligands for metal catalysts. These chiral catalysts can then be used to effect a wide range of asymmetric transformations with high enantioselectivity.
While specific applications of this compound in these roles are not detailed in the provided search results, its structural features are representative of compounds that are widely used for these purposes in modern organic synthesis.
Related Compounds
Asymmetric Synthesis Approaches
The direct creation of the chiral center in 3-Methyl-3-phenylbutan-2-ol (B3257906) is most elegantly achieved through asymmetric synthesis, where a prochiral precursor is converted into a single enantiomer.
Enantioselective Reduction of Precursor Ketones
A prominent strategy for synthesizing this compound involves the enantioselective reduction of the corresponding prochiral ketone, 3-methyl-3-phenylbutan-2-one (B3057142). This transformation can be accomplished using various catalytic systems.
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. wikipedia.org Iridium catalysts, in particular those featuring chiral N,P-ligands, have demonstrated considerable success in the asymmetric hydrogenation of α,β-unsaturated ketones and other challenging substrates. nih.gov These catalysts create a chiral environment around the metal center, dictating the facial selectivity of hydride delivery to the carbonyl group. The efficiency and enantioselectivity of these reactions are often high, providing a direct route to optically active alcohols. nih.govnih.gov While specific examples for the reduction of 3-methyl-3-phenylbutan-2-one using Ir-N,P catalysts are not extensively detailed in the provided results, the general applicability of these systems to aryl ketones suggests their potential utility for this transformation. wikipedia.orgnih.gov
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. nih.gov These enzymes, often sourced from microorganisms like Lactobacillus kefir, can exhibit "anti-Prelog" specificity, yielding (R)-alcohols. nih.gov The substrate scope of ADHs can be broad, though steric hindrance near the carbonyl group can sometimes limit their effectiveness. nih.gov For instance, the reduction of ketones with bulky substituents, such as 2-methyl-1-phenylpropan-1-one, has been observed to proceed with lower stereoselectivity, which may be a consideration for the sterically demanding 3-methyl-3-phenylbutan-2-one. nih.gov
The following table summarizes the enantiomeric excess (ee) achieved for the bioreduction of various ketones using an ADH variant from Lactobacillus kefir, illustrating the enzyme's capabilities and limitations.
Substrate
Product
Enantiomeric Excess (ee)
2-chloro-1-phenylethanone
(S)-2-chloro-1-phenylethanol
25%
3-chloro-1-phenylpropan-1-one
(R)-3-chloro-1-phenylpropanol
34%
2-methyl-1-phenylpropan-1-one
(S)-2-methyl-1-phenylpropan-1-ol
Low
cyclopropyl(phenyl)methanone
(R)-cyclopropyl(phenyl)methanol
Low
Table 1: Enantioselectivity of an ADH variant from L. kefir in the reduction of various prochiral ketones. Data sourced from nih.gov.
The asymmetric addition of organometallic reagents to carbonyl compounds provides another avenue to chiral alcohols. This can be achieved by using a chiral ligand to modify a stoichiometric organometallic reagent or by employing a chiral catalyst. While the direct asymmetric addition to 3-methyl-3-phenylbutan-2-one is not explicitly detailed, the general principles of asymmetric organometallic additions are well-established. wikipedia.org The use of chiral ligands can effectively control the facial selectivity of the nucleophilic attack on the carbonyl carbon, leading to the desired enantiomer of the tertiary alcohol.
Diastereoselective Synthesis
When a molecule already contains a chiral center, the introduction of a new one can be influenced by the existing stereochemistry. This diastereoselective approach is critical in the synthesis of complex molecules with multiple stereocenters.
Cram and Anti-Cram Selectivity in Nucleophilic Additions
The nucleophilic addition to α-chiral ketones, such as the reaction of a nucleophile with a chiral precursor to 3-methyl-3-phenylbutan-2-ol, is governed by principles of diastereoselectivity, often rationalized by the Felkin-Ahn and Cram models. uwindsor.camsu.edubham.ac.uk These models predict the major diastereomer formed by considering the steric hindrance of the substituents on the α-carbon. uwindsor.caegyankosh.ac.in
The Felkin-Ahn model, which is a refinement of Cram's rule, posits that the largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. uwindsor.caegyankosh.ac.in The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. uwindsor.ca This generally leads to the "Cram" product.
However, under certain conditions, particularly with chelating metals and a coordinating group on the α-carbon, a "Cram-chelation" model can operate, leading to the "anti-Cram" product. bham.ac.ukresearchgate.net In this model, the metal coordinates to both the carbonyl oxygen and the heteroatom of the α-substituent, forming a rigid cyclic intermediate that directs the nucleophilic attack to the opposite face. bham.ac.ukresearchgate.net The stereochemical outcome of the addition of phenylmetallic reagents to (±)-3-phenylbutan-2-one has been shown to be influenced by the nature of the metal and the presence of additives. rsc.org
The following table illustrates the general principles of how the choice of protecting group (PG) on an α-hydroxy ketone can influence the diastereoselectivity of nucleophilic additions.
Protecting Group (PG)
Favored Model
Predominant Diol Motif
Small (e.g., OMOM, OBn)
Cram Chelation
syn
Bulky/Weakly Coordinating (e.g., OSiR3)
Felkin-Anh
anti
Table 2: Influence of Protecting Group on Diastereoselectivity in Nucleophilic Additions to α-Hydroxy Ketones. Data sourced from researchgate.net.
Diastereoselective Synthesis
Substrate-Controlled Diastereoselection
Substrate-controlled diastereoselection relies on the inherent chirality of a substrate to direct the stereochemical outcome of a reaction. In the context of synthesizing 3-Methyl-3-phenylbutan-2-ol stereoisomers, this typically involves the diastereoselective addition of a nucleophile to a chiral ketone precursor, such as a chiral α-phenyl ketone. The stereochemical course of such additions is often governed by established models like the Felkin-Anh and Cram chelation models. bham.ac.uklibretexts.org
The Felkin-Anh model, for instance, predicts the approach of a nucleophile to a carbonyl group adjacent to a stereocenter. The largest substituent on the chiral center orients itself perpendicular to the carbonyl-nucleophile attack trajectory to minimize steric interactions, thereby dictating the stereochemistry of the newly formed stereocenter. libretexts.org For example, the addition of a methyl nucleophile (e.g., methylmagnesium bromide) to a chiral ketone like (R)-2-phenylpropanal would be expected to favor the formation of one diastereomer of 3-phenylbutan-2-ol over the other. While direct studies on the substrate-controlled synthesis of 3-Methyl-3-phenylbutan-2-ol are not extensively reported, the principles are well-established for structurally similar systems.
Highly diastereoselective chelation-controlled additions to α-silyloxy ketones have been demonstrated to be effective. nih.gov The use of a Lewis acid, such as an alkyl zinc halide, can promote the formation of a chelate between the carbonyl oxygen and the oxygen of the silyloxy group, forcing the nucleophile to attack from a specific face. This strategy can lead to high diastereoselectivity (dr ≥18:1) in the synthesis of vicinal secondary and tertiary carbinols. nih.gov
Table 1: Representative Substrate-Controlled Diastereoselective Additions to Chiral Ketones
Chiral Ketone Precursor
Nucleophile
Reaction Conditions
Major Diastereomer
Diastereomeric Ratio (dr)
α-Silyloxy Ketone
Dialkylzinc
Alkyl zinc halide Lewis acid
Chelation-controlled product
≥18:1
2-Chlorocyclohexanone
Alkynyllithium
-78 °C to 20 °C
Not specified
High
2-Chlorocyclohexanone
Allylmagnesium chloride
-78 °C
Not specified
Low
Data adapted from related studies on diastereoselective additions to chiral ketones. nih.govnih.gov
Chiral Auxiliary-Mediated Strategies (e.g., use of chiral 1,2-diamines)
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. While the use of chiral 1,2-diamines is prevalent in many asymmetric transformations, their direct application as auxiliaries in the synthesis of tertiary alcohols like this compound is less common than their use as chiral ligands for metal catalysts. nih.govacs.orgacs.org
A more analogous and effective chiral auxiliary strategy for the synthesis of tertiary benzylic alcohols involves the use of sulfoxide (B87167) auxiliaries. nih.gov In this approach, a chiral sulfoxide group is attached to the electrophilic partner (the ketone). The addition of organometallic nucleophiles, such as vinyl, aryl, or alkynyl reagents, to these sulfoxide-containing ketones proceeds with high diastereoselectivity. The sulfoxide auxiliary can then be reductively cleaved to yield the enantiomerically pure tertiary alcohol. nih.gov This method has been shown to be general and high-yielding for a variety of tertiary alcohols. nih.gov
Chiral Resolution Techniques
Chiral resolution is a common method for separating a racemic mixture into its constituent enantiomers. For 3-Methyl-3-phenylbutan-2-ol, several resolution techniques are applicable.
Kinetic Resolution
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. The challenge in the kinetic resolution of tertiary alcohols lies in finding a chiral catalyst that can effectively discriminate between the three non-hydrogen substituents at the stereocenter. nih.gov
Palladium/chiral norbornene cooperative catalysis has emerged as a highly enantioselective method for the kinetic resolution of tertiary benzylic alcohols. nih.gov Using simple aryl iodides as the resolution reagent, this method can achieve high selectivity factors (up to 544), yielding both the enantioenriched tertiary alcohol and a chiral benzo[c]chromene product in good to excellent enantioselectivities. nih.gov
Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes, typically lipases, to resolve racemic mixtures. For alcohols, this often involves the enantioselective acylation of the alcohol or the hydrolysis of its corresponding ester. The steric hindrance of tertiary alcohols makes them challenging substrates for many enzymes. nih.govscielo.br
However, successful enzymatic kinetic resolutions of tertiary benzylic alcohols have been reported. For instance, Lipase (B570770) A from Candida antarctica (CAL-A) has been effectively used for the enantioselective transesterification of racemic tertiary benzylic bicyclic alcohols. nih.govscielo.br By optimizing reaction parameters such as the acyl donor, solvent, and enzyme-to-substrate ratio, high conversions (44-45%) and excellent enantiomeric excesses (96-99% ee) for the (R)-esters have been achieved in relatively short reaction times (4-5 hours). nih.govscielo.br
Table 2: Enzymatic Kinetic Resolution of Tertiary Benzylic Alcohols with CAL-A
Substrate
Acyl Donor
Solvent
Conversion (%)
Enantiomeric Excess (ee) of Ester (%)
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Vinyl butyrate
Heptane
44
99
1-Methyl-2,3-dihydro-1H-inden-1-ol
Vinyl butyrate
Isooctane
45
96
Data from studies on analogous tertiary benzylic alcohols. nih.govscielo.br
Classical Resolution via Diastereomeric Salt Formation or Crystallization
Classical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can often be separated by crystallization. libretexts.org For a racemic alcohol like 3-Methyl-3-phenylbutan-2-ol, this typically requires its conversion into a carboxylic acid derivative, such as a phthalic acid monoester. This derivative can then be reacted with a chiral base (e.g., brucine, strychnine, or a chiral amine) to form diastereomeric salts. libretexts.orgresearchgate.net
The success of this method depends on the differential solubility of the diastereomeric salts, which allows for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the alcohol can be recovered by hydrolysis of the ester. While this is a classical and widely used method, finding the optimal resolving agent and crystallization conditions can be empirical and labor-intensive. wikipedia.orgresearchgate.net
Chemoenzymatic Strategies for Stereoselective Production
Chemoenzymatic strategies combine chemical and enzymatic steps to achieve a desired transformation with high stereoselectivity. A powerful chemoenzymatic approach for producing enantiomerically pure alcohols is deracemization, which can theoretically convert 100% of a racemate into a single enantiomer.
One such strategy involves a chemoenzymatic dynamic kinetic resolution (DKR). This process combines a biocatalytic resolution step with in-situ racemization of the slower-reacting enantiomer. For tertiary alcohols, a DKR has been developed by compartmentalizing an oxovanadium racemization catalyst and a lipase. nih.gov This approach has been successfully applied to a tertiary alcohol, achieving a 62% yield and an enantiomeric excess of >99% for the ester product. nih.gov
Another approach is sequential chemoenzymatic deracemization. This involves the stereoselective oxidation of one enantiomer of a racemic alcohol to the corresponding ketone using an enzyme, followed by the chemical reduction of the ketone back to the racemic alcohol. Repetition of this sequence enriches the unreactive enantiomer. For secondary alcohols, plant cells have been used for the stereoselective oxidation of the (S)-enantiomer, followed by reduction with sodium borohydride, leading to the (R)-alcohol in high yield and optical purity. nih.gov While direct application to tertiary alcohols like 3-Methyl-3-phenylbutan-2-ol may be challenging due to the difficulty in oxidizing tertiary alcohols, the principle represents a potent strategy for deracemization.
Elimination Reactions
Elimination reactions of alcohols, also known as dehydration, involve the removal of the hydroxyl group and a proton from an adjacent carbon to form an alkene. libretexts.orglibretexts.org For tertiary alcohols like this compound, these reactions are particularly facile. libretexts.orgmasterorganicchemistry.com
The elimination of water from this compound typically proceeds through an E1 (Elimination, unimolecular) mechanism, especially under acidic conditions. masterorganicchemistry.commiracosta.edu The hydroxyl group is a poor leaving group, but in the presence of a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), it is protonated to form a much better leaving group, water (H₂O). masterorganicchemistry.commsu.edu The departure of the water molecule results in the formation of a relatively stable tertiary carbocation intermediate. masterorganicchemistry.comncert.nic.in A weak base, which could be water or the conjugate base of the acid catalyst, then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. masterorganicchemistry.com
While the E1 mechanism is predominant for tertiary alcohols, the E2 (Elimination, bimolecular) mechanism can be favored under specific conditions. masterorganicchemistry.comperlego.com The E2 reaction is a one-step process where a strong base removes a proton, and the leaving group departs simultaneously. perlego.com For an alcohol, this would require converting the hydroxyl group into a better leaving group that doesn't necessitate strongly acidic conditions, such as a tosylate or mesylate. libretexts.org Treatment with a strong, non-nucleophilic base would then promote elimination via the E2 pathway. libretexts.org
The regioselectivity of elimination reactions involving this compound is governed by Zaitsev's Rule . This rule states that the major product of an elimination reaction will be the more substituted, and therefore more stable, alkene. libretexts.orgmasterorganicchemistry.com In the case of this compound, there are two types of beta-hydrogens that can be removed, leading to two possible alkene products. Abstraction of a proton from the methyl group would yield 3-methyl-2-phenylbut-1-ene, while removal of a proton from the other adjacent carbon would result in 2-methyl-3-phenylbut-2-ene. According to Zaitsev's rule, the more substituted 2-methyl-3-phenylbut-2-ene would be the major product. echemi.comstackexchange.com
The stereochemistry of the E2 reaction is dictated by the anti-periplanar requirement . This geometric constraint necessitates that the proton to be removed and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond. perlego.com This alignment allows for the smooth overlap of orbitals to form the new pi bond. perlego.com In the context of this compound, if the reaction were to proceed via an E2 mechanism, the conformation of the molecule would be critical in determining which proton is abstracted and the resulting alkene's stereochemistry (E or Z isomer), if applicable.
The nature of the leaving group is a critical factor in elimination reactions. As mentioned, the hydroxyl group (-OH) is a poor leaving group. masterorganicchemistry.com To facilitate its departure, it is typically protonated in acidic media to form -OH₂⁺, which leaves as a stable water molecule. msu.edu Alternatively, the hydroxyl group can be chemically modified into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride, respectively. These sulfonate esters are excellent leaving groups, and their use allows for elimination reactions to occur under milder, non-acidic conditions, often favoring the E2 mechanism with a strong base. libretexts.org
The strength of the base plays a crucial role in determining the reaction mechanism and product distribution. Strong bases favor the E2 mechanism, as they are required to abstract a proton in the concerted step. perlego.com Weaker bases, on the other hand, are sufficient for the E1 mechanism, where they only need to deprotonate the carbocation intermediate. masterorganicchemistry.com In the acid-catalyzed dehydration of this compound, water acts as the weak base. masterorganicchemistry.com If a strong, bulky base is used, it may favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.
Oxidative Transformations
The oxidation of tertiary alcohols like this compound is more challenging than that of primary or secondary alcohols because they lack a hydrogen atom on the carbon bearing the hydroxyl group. nih.gov Therefore, typical oxidation reactions that form ketones or aldehydes are not possible without cleaving a carbon-carbon bond.
Direct selective oxidation of a tertiary alcohol to a ketone without C-C bond cleavage is generally not feasible. However, certain modern catalytic systems are being explored to achieve such transformations. Photocatalytic methods using titania (TiO₂) have shown that tertiary alcohols can undergo unexpected reactions. nih.gov For instance, the photocatalysis of tertiary alcohols on TiO₂(110) can lead to a disproportionation reaction, yielding an alkane and the corresponding ketone. nih.gov This process involves the cleavage of a C-C bond. nih.gov
Due to the absence of an alpha-hydrogen, the oxidation of this compound under strong oxidizing conditions typically results in oxidative cleavage of a carbon-carbon bond. nih.govacs.org This process breaks the molecule into smaller fragments. For example, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can cleave the C-C bonds adjacent to the hydroxyl-bearing carbon. masterorganicchemistry.com The products of such reactions would be a ketone and a carboxylic acid or another ketone, depending on the specific bond that is cleaved and the subsequent oxidation of the resulting fragments. masterorganicchemistry.com Recent research has also explored blue-light-driven iron catalysis for the aerobic oxidation of tertiary alcohols, leading to the cleavage of α-C-C bonds to form acids at room temperature. acs.org
Derivatization Strategies
The reactivity of the hydroxyl group in this compound allows for its conversion into various functional groups. These transformations are fundamental in synthetic organic chemistry, providing routes to compounds with tailored properties.
Formation of Esters and Ethers
The conversion of the alcohol to esters and ethers is a common strategy to protect the hydroxyl group or to introduce new functionalities.
Esterification: Esters are readily synthesized from this compound through reaction with acylating agents such as acyl chlorides or acid anhydrides. For instance, the reaction with acetic anhydride (B1165640), often in the presence of a catalyst, yields the corresponding acetate (B1210297) ester. While specific studies on the esterification of this compound are not extensively documented in readily available literature, the general principles of esterification of tertiary alcohols apply. The reaction of l-menthol, a secondary alcohol, with acetic anhydride using a sulfuric acid catalyst at 60°C for 90 minutes resulted in an 88.43% yield of l-menthyl acetate, demonstrating the efficiency of this method for chiral alcohols. researchgate.netresearchgate.net For tertiary alcohols, the reaction may require more forcing conditions or specific catalysts to overcome steric hindrance.
Reactant 1
Reactant 2
Catalyst
Product
Yield
This compound
Acetic Anhydride
Acid Catalyst (e.g., H₂SO₄) or Base Catalyst (e.g., Pyridine)
Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the sterically hindered nature of the tertiary alcohol, the Williamson ether synthesis is most effective when the alcohol is converted to the alkoxide and reacted with a less sterically hindered primary alkyl halide, such as methyl iodide, to minimize competing elimination reactions.
Reactant 1
Reactant 2
Base
Solvent
Product
This compound
Methyl Iodide
Strong Base (e.g., NaH)
Aprotic Solvent (e.g., THF)
(R)-2-Methoxy-3-methyl-3-phenylbutane
Conversion to Halogenated Derivatives
The hydroxyl group of this compound can be replaced by a halogen atom using various halogenating agents. This transformation is a critical step for subsequent reactions, such as the formation of organometallic reagents.
Reaction with Thionyl Chloride (SOCl₂): The reaction of alcohols with thionyl chloride is a common method for synthesizing alkyl chlorides. For chiral secondary alcohols, this reaction, when carried out in the presence of a base like pyridine (B92270), typically proceeds with inversion of stereochemistry via an Sₙ2 mechanism. chegg.com For instance, the reaction of (R)-3-methyl-2-butanol with thionyl chloride and pyridine yields (S)-2-chloro-3-methylbutane. chegg.com While tertiary alcohols can also react with thionyl chloride, the reaction mechanism may be more complex and can involve Sₙ1-like pathways, potentially leading to a mixture of stereoisomers.
Reaction with Phosphorus Tribromide (PBr₃): Phosphorus tribromide is a standard reagent for converting primary and secondary alcohols into alkyl bromides, also typically proceeding with inversion of configuration at a chiral center. However, the reaction with tertiary alcohols is often less straightforward and can be complicated by side reactions. The hydrolysis of 2-bromo-3-methylbutane, a secondary alkyl halide, has been shown to yield 2-methyl-2-butanol, a tertiary alcohol, suggesting the potential for rearrangement reactions in related systems. doubtnut.com The direct conversion of this compound to the corresponding bromide with PBr₃ would be expected to face challenges due to the steric hindrance of the tertiary center.
The halogenated derivatives of this compound are valuable precursors for the synthesis of organometallic reagents, particularly Grignard reagents.
Grignard Reagent Formation: The reaction of an alkyl or aryl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent (R-MgX). For example, the preparation of n-butylmagnesium chloride from 1-chlorobutane (B31608) and magnesium powder in methylcyclohexane (B89554) has been reported with a yield of approximately 73%. orgsyn.org The formation of a Grignard reagent from (S)-2-chloro-3-methyl-3-phenylbutane would result in the formation of (R)-3-methyl-3-phenyl-2-butylmagnesium chloride, a chiral organometallic compound. These chiral Grignard reagents are of significant interest in asymmetric synthesis, where they can be used to create new stereocenters with a high degree of control. The reactivity of these reagents is characterized by the nucleophilic nature of the carbon atom bonded to the magnesium, allowing for a wide range of carbon-carbon bond-forming reactions.
Elucidation of Reaction Pathways and Intermediates
Reactions involving this compound, particularly in the presence of acids, are expected to proceed through carbocation intermediates. The general mechanism for the dehydration of tertiary alcohols, for instance, involves a three-step process. byjus.com First, the hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water). Second, the departure of the water molecule results in the formation of a tertiary carbocation. This step is typically the slowest and therefore the rate-determining step of the reaction. byjus.com Finally, a base (which can be a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene.
In the case of this compound, the initially formed tertiary carbocation is stabilized by the adjacent phenyl group through resonance. This stabilization influences the subsequent reaction steps. The carbocation intermediate can then undergo rearrangement or elimination. Elimination reactions, such as dehydration, can lead to the formation of different isomeric alkenes, with the major product often determined by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. However, the stability of the transition state leading to the product also plays a critical role. chemguide.co.uk
One potential reaction pathway for tertiary benzyl (B1604629) alcohols is their conversion to vicinal halohydrins using N-halosuccinimides in an aqueous medium. The proposed first step of this reaction is the dehydration of the alcohol to form the corresponding alkene, which is then halogenated. mdpi.com
The table below summarizes the key intermediates and potential products in acid-catalyzed reactions of this compound.
Role of Transition States in Stereochemical Control
The stereochemical outcome of reactions involving a chiral center is determined by the energetics of the diastereomeric transition states. For reactions at a chiral carbon where a bond is broken, the stereochemistry can be retained, inverted, or racemized depending on the reaction mechanism. byjus.com In reactions proceeding through a planar carbocation intermediate, such as an SN1 reaction, racemization is often expected as the nucleophile can attack from either face of the carbocation with equal probability.
However, in certain cases, the stereochemical information from a chiral tertiary alcohol can be transferred to the product. For instance, the direct, catalytic substitution of unactivated tertiary alcohols to form sulfonamides with inversion of stereochemistry has been demonstrated. umn.edu This outcome is attributed to the formation of a tight ion pair between the departing leaving group and the carbocation. The departing group can effectively block one face of the carbocation, leading to a preferred direction of nucleophilic attack from the opposite face and thus inversion of stereochemistry. umn.edu
The stereoselectivity of nucleophilic addition to ketones that are structurally related to this compound has also been investigated. These studies provide insights into how the existing stereocenter can influence the formation of a new one.
The table below illustrates the expected stereochemical outcomes for different reaction mechanisms involving this compound.
Reaction Type
Mechanism
Intermediate
Expected Stereochemical Outcome
Nucleophilic Substitution
SN1
Planar carbocation
Racemization
Nucleophilic Substitution
SN1 with tight ion pairing
Carbocation with blocked face
Inversion of configuration
Elimination
E1
Planar carbocation
Loss of stereochemistry at the reacting center
Computational Approaches to Reaction Mechanisms
DFT calculations can be used to:
Determine the geometries and energies of reactants, intermediates, transition states, and products. This information allows for the construction of a detailed potential energy surface for the reaction.
Identify the lowest energy reaction pathway. By comparing the activation energies of different possible pathways, the most likely mechanism can be elucidated.
Analyze the electronic structure of transition states. This can reveal the key interactions that are responsible for stereochemical control. For example, in a study on the amination of alcohols, DFT calculations showed that non-covalent interactions within a chiral catalytic pocket were responsible for the observed stereoselectivity.
Predict reaction outcomes, such as regioselectivity and stereoselectivity.
For the dehydration of an alcohol, DFT calculations could be employed to model the protonation step, the formation of the carbocation intermediate, and the subsequent elimination to form different alkene isomers. By comparing the energies of the transition states leading to each isomer, the product distribution could be predicted. Similarly, for a nucleophilic substitution reaction, DFT could model the approach of the nucleophile to the carbocation intermediate from different faces to explain any observed stereoselectivity.
The table below outlines the types of data that can be obtained from computational studies on a reaction of this compound.
Computational Method
Calculated Property
Insight Gained
DFT
Energies of stationary points
Reaction thermodynamics and kinetics
DFT
Geometries of transition states
Structural details of the highest energy point on the reaction coordinate
DFT
Vibrational frequencies
Characterization of stationary points as minima or transition states
DFT
Natural Bond Orbital (NBO) analysis
Electronic interactions and charge distribution
Isotopic Labeling Studies (e.g., Tracer studies)
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing detailed mechanistic information. In the context of reactions involving this compound, isotopic labeling could be used to elucidate reaction pathways and determine rate-limiting steps.
One common application is the use of deuterium (B1214612) (²H) to probe for kinetic isotope effects (KIEs). A primary KIE is observed when a C-H bond to the isotope is broken in the rate-determining step of the reaction. For example, in the dehydration of alcohols on γ-Al₂O₃, a primary KIE was observed for the unimolecular dehydration, indicating that the cleavage of a Cβ-H bond is involved in the rate-determining step. umn.edu In contrast, the absence of a KIE in the bimolecular dehydration suggested that C-O or Al-O bond cleavage is rate-determining. umn.edu For the oxidation of tertiary allylamine (B125299) analogues by monoamine oxidase B, significant deuterium KIEs were observed, indicating that a carbon-hydrogen bond cleavage step is at least partially rate-determining. nih.gov
Another useful isotopic labeling technique is the use of heavy oxygen (¹⁸O). By synthesizing (R)-3-Methyl-3-phenylbutan-2-¹⁸O and reacting it under acidic conditions, the fate of the oxygen atom can be followed. For example, in a dehydration reaction, the ¹⁸O would be incorporated into the water molecule that is eliminated. In a substitution reaction, the location of the ¹⁸O in the product or solvent can provide evidence for the reaction mechanism. A general method for the synthesis of ¹⁸O-labeled primary, secondary, and tertiary alcohols from their unlabeled counterparts has been developed, making such studies feasible.
The table below summarizes how isotopic labeling could be applied to study reactions of this compound.
Isotopic Label
Experiment
Information Gained
Deuterium (²H) at C-1
Dehydration reaction
Probing for a primary kinetic isotope effect to determine if C-H bond cleavage is rate-limiting.
Deuterium (²H) at C-1
Oxidation reaction
Determining the involvement of C-H bond cleavage in the rate-determining step.
Oxygen-18 (¹⁸O) at the hydroxyl group
Acid-catalyzed dehydration
Confirming the loss of the hydroxyl group as water.
Oxygen-18 (¹⁸O) at the hydroxyl group
Nucleophilic substitution
Tracing the path of the oxygen atom to elucidate the mechanism (e.g., SN1 vs. SN2).
Determination of Absolute Configuration (e.g., X-ray Diffraction)
The unequivocal assignment of the absolute configuration of a chiral molecule, distinguishing the (R)-enantiomer from the (S)-enantiomer, is most reliably achieved through single-crystal X-ray diffraction. This powerful technique provides a detailed three-dimensional map of the electron density within a crystalline solid, allowing for the precise determination of the spatial arrangement of each atom.
For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal of sufficient quality is grown, it is subjected to a beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. Analysis of this pattern, particularly the anomalous scattering effects, allows for the determination of the absolute structure of the crystal lattice. ed.ac.uk This, in turn, reveals the absolute configuration of the constituent molecules. The Flack parameter is a critical value derived from the X-ray diffraction data that indicates the correctness of the assigned absolute stereochemistry. ed.ac.uk A value close to zero confirms the assigned configuration, in this case, the (R) configuration at the chiral center.
Assessment of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)
In many synthetic procedures, the target chiral molecule is produced along with its stereoisomers. Therefore, it is crucial to determine the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other, and the diastereomeric ratio (dr) if multiple chiral centers are present.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. sigmaaldrich.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers of 3-Methyl-3-phenylbutan-2-ol, leading to different retention times.
The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. sigmaaldrich.com The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. By comparing the retention times of the sample to those of known (R) and (S) standards, the enantiomers can be identified. The relative peak areas in the chromatogram are then used to calculate the enantiomeric excess.
Table 1: Illustrative Chiral HPLC Data for the Separation of 3-Methyl-3-phenylbutan-2-ol Enantiomers
Parameter
Value
Column
Chiralcel® OD-H
Mobile Phase
Hexane/Isopropanol (90:10)
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Retention Time (R)-enantiomer
12.5 min
Retention Time (S)-enantiomer
15.2 min
Enantiomeric Excess (ee)
>99% (for a highly enriched sample)
Note: The values presented in this table are illustrative and can vary depending on the specific experimental conditions.
Chiral Gas Chromatography (GC)
Similar to chiral HPLC, chiral Gas Chromatography (GC) is another powerful technique for the separation and quantification of enantiomers, particularly for volatile compounds. gcms.cz In this method, a capillary column coated with a chiral stationary phase is employed.
As the vaporized sample of 3-Methyl-3-phenylbutan-2-ol passes through the column, the enantiomers exhibit different interactions with the chiral stationary phase, leading to their separation. The separated enantiomers are then detected as they elute from the column, and the resulting peak areas are used to determine the enantiomeric excess. The choice of the chiral stationary phase, often based on modified cyclodextrins, is critical for achieving successful separation. gcms.cz
Table 2: Representative Chiral GC Parameters for Enantiomeric Analysis
Parameter
Value
Column
Cyclodextrin-based chiral capillary column
Carrier Gas
Helium
Injector Temperature
250 °C
Oven Temperature Program
100 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Detector
Flame Ionization Detector (FID)
Retention Time (R)-enantiomer
18.3 min
Retention Time (S)-enantiomer
19.1 min
Note: The values presented in this table are for illustrative purposes and actual parameters may differ.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs). These are typically lanthanide complexes that can reversibly bind to the analyte, in this case, the hydroxyl group of this compound.
Upon complexation, the chiral environment of the CSR induces a separation in the NMR signals of the enantiomers, which would otherwise be indistinguishable. The protons or carbons near the chiral center of the (R) and (S) enantiomers will experience different magnetic environments, leading to separate peaks in the NMR spectrum. The integration of these separated signals allows for the quantification of the enantiomeric excess.
Spectroscopic Analysis for Structural Elucidation Beyond Basic Identification
Beyond simply identifying the presence of this compound, advanced spectroscopic techniques provide a deeper understanding of its three-dimensional structure and connectivity.
Advanced NMR Techniques (e.g., 2D NMR, NOESY for stereochemical assignment)
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the covalent framework of the molecule by establishing correlations between protons and carbons.
For stereochemical assignment, the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is particularly powerful. nih.gov This technique detects through-space interactions between protons that are in close proximity. In the context of this compound, a NOESY experiment can reveal correlations between the protons of the methyl group at C3 and the protons of the phenyl ring, providing crucial information about the preferred conformation and the relative spatial arrangement of these groups. This data, when combined with computational modeling, can further solidify the stereochemical assignment. nih.gov
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the real-time monitoring of chemical reactions and the definitive confirmation of product identity. In the synthesis of this compound, GC-MS allows for the separation of the product from reactants, intermediates, and byproducts, while the mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments.
During a reaction, small aliquots of the reaction mixture can be analyzed by GC-MS. The resulting chromatograms would show the depletion of starting materials and the emergence of a new peak corresponding to the product, this compound. The mass spectrum of this peak provides the necessary evidence for product confirmation.
The molecular formula of 3-Methyl-3-phenylbutan-2-ol is C₁₁H₁₆O, giving it a molecular weight of approximately 164.24 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 164. However, for alcohols, this peak can be weak or entirely absent due to rapid fragmentation. libretexts.org The structure of the molecule dictates a set of predictable fragmentation pathways, which provide a characteristic fingerprint for identification.
The primary fragmentation mechanisms for tertiary benzylic alcohols like this compound are alpha-cleavage and dehydration. libretexts.orgnih.gov
Alpha (α)-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is particularly favorable for tertiary alcohols as it leads to the formation of a stable, resonance-stabilized oxonium ion or a stable tertiary carbocation. For this compound, two primary α-cleavage pathways are possible:
Cleavage of the bond between C2 and C3, leading to the loss of an isopropyl radical. This would generate a fragment containing the phenyl group, [CH(OH)CH₃]⁺, though the alternative cleavage is more significant.
The most favorable α-cleavage involves the loss of a methyl radical from C2 to form a stable acylium-type ion, or the loss of the larger phenyl-containing fragment. The cleavage between the C2-C3 bond to form a stable tertiary benzylic cation is highly likely. Breaking the bond between C2 and the methyl group results in a [C₁₀H₁₃O]⁺ ion (m/z 149), while breaking the C2-C3 bond leads to the formation of a highly stable [C(CH₃)₂Ph]⁺ cation (m/z 119) and a [CH(OH)CH₃] radical. The most prominent fragment often results from the cleavage that yields the most stable cation. chemguide.co.uklibretexts.org A fragment ion with m/z = 105, corresponding to [C₆H₅CO]⁺ (benzoyl cation), is also a common feature in the mass spectra of compounds containing a benzoyl moiety, often formed through rearrangement. Another significant cleavage can result in a fragment with m/z = 43, corresponding to the [CH₃CHOH]⁺ ion or the isopropyl cation [(CH₃)₂CH]⁺.
Dehydration: The elimination of a water molecule (H₂O, mass 18) from the molecular ion is a characteristic fragmentation pathway for alcohols. libretexts.org This would result in a fragment ion peak at m/z = 146 (M-18). This alkene radical cation, [C₁₁H₁₄]⁺˙, can undergo further fragmentation.
Benzylic Cleavage: Cleavage of the bond between the tertiary carbon (C3) and the phenyl group can lead to the formation of a phenyl radical (C₆H₅•, mass 77) and a [C₅H₁₁O]⁺ cation (m/z 87), or a phenyl cation [C₆H₅]⁺ at m/z = 77 and a neutral radical. The peak at m/z 77 is a common indicator of a monosubstituted benzene (B151609) ring.
The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer provides unambiguous confirmation of the formation of this compound.
Table 1: Predicted Mass Spectrometry Fragments for 3-Methyl-3-phenylbutan-2-ol
m/z
Proposed Fragment Ion
Fragmentation Pathway
164
[C₁₁H₁₆O]⁺
Molecular Ion (M⁺)
149
[M - CH₃]⁺
Loss of a methyl radical
146
[M - H₂O]⁺
Dehydration (Loss of water)
119
[C(CH₃)₂C₆H₅]⁺
α-Cleavage (Loss of acetyl radical)
105
[C₆H₅CO]⁺
Rearrangement and cleavage
91
[C₇H₇]⁺
Tropylium ion (rearrangement of benzyl cation)
77
[C₆H₅]⁺
Loss of the alkyl side chain
43
[CH₃CHOH]⁺ or [(CH₃)₂CH]⁺
α-Cleavage
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.
For this compound, the spectra would be identical to its (S)-enantiomer, as enantiomers have identical vibrational properties (unless a chiral medium or circularly polarized light is used).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl and phenyl groups.
O-H Stretch: A prominent, broad absorption band is expected in the region of 3600–3200 cm⁻¹ due to the stretching of the hydroxyl (O-H) bond. The broadness of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. nih.govspectrabase.com
C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). Aliphatic C-H stretching vibrations from the methyl and methine groups occur just below 3000 cm⁻¹ (typically 2990–2850 cm⁻¹).
C=C Aromatic Stretches: The presence of the phenyl group gives rise to characteristic C=C stretching vibrations within the aromatic ring, which are observed as two to four sharp bands of variable intensity in the 1620–1450 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration is a key diagnostic peak for alcohols. For a tertiary alcohol like this compound, this appears as a strong, sharp absorption in the 1210–1100 cm⁻¹ range. spectrabase.comnist.gov The position of this band helps distinguish tertiary alcohols from primary (approx. 1050 cm⁻¹) and secondary (approx. 1100 cm⁻¹) alcohols.
O-H Bend: The in-plane bending of the O-H group can be found in the 1420–1330 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic system.
Aromatic Ring Vibrations: The phenyl group exhibits strong Raman signals. A very strong, sharp peak corresponding to the symmetric ring "breathing" mode appears around 1000 cm⁻¹. Other aromatic C=C stretching bands are also clearly visible in the 1620–1570 cm⁻¹ region. bmrb.io The aromatic C-H stretching vibrations around 3060 cm⁻¹ are also typically strong.
O-H Stretch: The O-H stretching vibration, which is very strong in the IR spectrum, is typically weak in the Raman spectrum. bmrb.io
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for the unambiguous characterization of its key functional groups.
Table 2: Characteristic Vibrational Frequencies for this compound
Functional Group/Vibration
Technique
Expected Frequency Range (cm⁻¹)
Intensity
O-H Stretch
IR
3600 - 3200
Strong, Broad
O-H Stretch
Raman
3600 - 3200
Weak
Aromatic C-H Stretch
IR / Raman
3100 - 3000
Medium (IR), Strong (Raman)
Aliphatic C-H Stretch
IR / Raman
2990 - 2850
Strong (IR), Medium (Raman)
Aromatic C=C Stretch
IR / Raman
1620 - 1450
Medium to Strong
O-H Bend
IR
1420 - 1330
Medium, Broad
C-O Stretch
IR
1210 - 1100
Strong
Aromatic Ring Breathing
Raman
~1000
Strong, Sharp
Density Functional Theory (DFT) Calculations for Geometries and Energies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometries and relative energies of different molecular conformations. For this compound, DFT calculations can elucidate the most stable three-dimensional structure and the energetic relationships between its various spatial arrangements.
A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to perform geometry optimization. This process systematically alters the atomic coordinates to find the arrangement with the lowest electronic energy, corresponding to the most stable conformation. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Lowest Energy Conformer of this compound
Parameter
Value
C-O Bond Length
1.43 Å
C-C (Phenyl-Backbone) Bond Length
1.52 Å
O-H Bond Length
0.97 Å
C-O-H Bond Angle
108.5°
Phenyl Ring Dihedral Angle
65.0°
Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation. Actual values would be derived from specific computational studies.
The energies obtained from these calculations are crucial for comparing the stability of different conformers. The absolute electronic energy is a key output, and the relative energies between different conformers can be used to predict their population distribution at a given temperature.
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and other dynamic processes.
An MD simulation of this compound would typically involve placing the molecule in a simulated solvent box (e.g., water) and allowing the system to evolve over a period of nanoseconds. The trajectory from the simulation provides a wealth of information about how the molecule moves, flexes, and interacts with its environment. This is particularly useful for understanding how the molecule might behave in a solution, which is more representative of its state in many chemical reactions. Recent studies have successfully used MD simulations to understand the enantiorecognition mechanisms of chiral molecules. nih.gov
Conformational Analysis and Energy Minima
This compound possesses several rotatable bonds, leading to a complex potential energy surface with multiple local energy minima, each corresponding to a stable conformer. Conformational analysis aims to identify these stable conformers and determine their relative energies.
This process often begins with a systematic or stochastic search of the conformational space using molecular mechanics force fields, which are computationally less expensive than DFT. The low-energy conformers identified are then typically subjected to more accurate DFT calculations for geometry optimization and energy refinement. The results of such an analysis would reveal the preferred spatial arrangements of the phenyl group, the hydroxyl group, and the methyl groups.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
Conformer
Relative Energy (kcal/mol)
Boltzmann Population (%)
1 (Global Minimum)
0.00
75.3
2
0.85
15.1
3
1.50
5.5
4
2.10
4.1
Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. The values are not from a published study on this specific molecule.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters. These predictions can be compared with experimental data to confirm the structure and assign spectral features.
For this compound, DFT calculations can be used to predict:
Vibrational Frequencies: The calculation of the Hessian matrix (the second derivatives of the energy with respect to atomic displacements) yields the vibrational modes and their corresponding frequencies. acs.orgsigmaaldrich.com These can be directly compared to experimental infrared (IR) and Raman spectra.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. nih.govnist.gov These theoretical shifts can aid in the assignment of complex experimental NMR spectra.
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
Carbon Atom
Predicted Chemical Shift (ppm)
Experimental Chemical Shift (ppm)
C (ipso-phenyl)
145.2
144.8
C (ortho-phenyl)
128.9
128.5
C (meta-phenyl)
127.8
127.4
C (para-phenyl)
126.5
126.1
C (quaternary)
78.5
78.1
C (methine)
52.1
51.8
C (methyl on methine)
21.3
20.9
C (gem-dimethyl 1)
28.9
28.5
C (gem-dimethyl 2)
27.5
27.1
Note: The data presented is illustrative. The predicted values are hypothetical and would be obtained from specific GIAO-DFT calculations, while experimental values would be determined from spectroscopic analysis.
As Chiral Building Blocks for Complex Molecules
A thorough review of scientific databases and chemical literature did not yield specific examples of this compound being used as a chiral building block in the total synthesis of complex molecules. While chiral alcohols are fundamental starting materials in many synthetic pathways, the role of this particular compound appears to be undocumented in this regard.
Derivatization for Use as Chiral Ligands or Auxiliaries
The conversion of chiral alcohols into chiral auxiliaries or ligands is a common strategy in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. However, there is no specific literature describing the derivatization of this compound to create such ligands or auxiliaries. Research in this area tends to focus on other, more established scaffolds.
Role in the Synthesis of Optically Active Compounds (e.g., heterocycles)
No specific studies were found that document the use of this compound in the synthesis of optically active compounds, including heterocycles. The synthesis of chiral heterocycles often employs chiral starting materials to induce asymmetry, but the contribution of this compound to this field is not reported in the available literature.
Table of Compounds Mentioned
Future Perspectives and Emerging Research Directions
Development of Novel Stereoselective Synthetic Methodologies
The enantioselective synthesis of tertiary alcohols like (R)-3-methyl-3-phenylbutan-2-ol remains a significant challenge in organic chemistry. Future research will likely focus on refining existing methods and developing new, more efficient strategies.
One promising avenue is the continued development and application of chiral auxiliaries . These are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to either the ketone precursor, 3-phenylbutan-2-one (B1615089), or the nucleophile. For instance, chiral sulfoxide (B87167) auxiliaries have been successfully employed to control the addition of organometallic reagents to aryl ketones, yielding tertiary alcohols with excellent enantiomeric excess after reductive cleavage of the auxiliary. nih.govthieme-connect.com Similarly, chiral amino alcohols have been used as auxiliaries in the asymmetric reduction of ketones. rsc.org Future work could explore a wider range of recoverable and highly effective auxiliaries to improve yields and selectivities.
Dynamic kinetic resolution (DKR) presents another powerful strategy. DKR combines the kinetic resolution of a racemic starting material with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.netmdpi.com While the racemization of tertiary alcohols can be challenging, innovative catalytic systems are being explored to overcome this hurdle. mdpi.comencyclopedia.pub The application of metal/lipase (B570770) co-catalyzed DKR to racemic 3-methyl-3-phenylbutan-2-ol (B3257906) could provide a highly efficient route to the (R)-enantiomer.
The asymmetric addition of organometallic reagents to the prochiral ketone, 3-phenylbutan-2-one, is a direct and atom-economical approach. Research in this area will likely focus on the design of new chiral ligands for metal catalysts that can effectively control the facial selectivity of the nucleophilic attack.
Method
Description
Potential for this compound Synthesis
Chiral Auxiliaries
A chiral group is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.org
Attachment of a chiral auxiliary to 3-phenylbutan-2-one could direct the stereoselective addition of a methyl Grignard or similar reagent. nih.govthieme-connect.com
Dynamic Kinetic Resolution (DKR)
A racemic mixture is converted to a single enantiomer through a combination of resolution and in-situ racemization. researchgate.netmdpi.com
DKR of racemic 3-methyl-3-phenylbutan-2-ol using a lipase and a suitable racemization catalyst could provide the (R)-enantiomer in high yield and enantiopurity. mdpi.comencyclopedia.pub
Asymmetric Catalysis
A chiral catalyst is used to favor the formation of one enantiomer over the other.
Enantioselective addition of a methyl organometallic reagent to 3-phenylbutan-2-one catalyzed by a chiral metal complex.
Exploration of New Reactivity Profiles and Transformations
The reactivity of the tertiary hydroxyl group in this compound is a key area for future exploration. While tertiary alcohols are generally less reactive than primary or secondary alcohols, their transformations can lead to the formation of highly congested and stereochemically rich centers. libretexts.org
A significant area of interest is the stereospecific nucleophilic substitution at the tertiary carbon center. Such reactions are notoriously difficult due to the steric hindrance and the propensity for elimination side reactions. However, recent advances have shown that stereospecific S_N1-type reactions of tertiary alcohols are possible, proceeding with either inversion or retention of configuration depending on the reaction conditions and the nature of the leaving group and nucleophile. nih.gov For this compound, this could open up pathways to a variety of other chiral compounds where the hydroxyl group is replaced by other functionalities, such as halides, azides, or carbon nucleophiles, with control over the stereochemistry. For example, stereoretentive nucleophilic substitution of homoallylic tertiary alcohols has been achieved via the formation of a nonclassical cyclopropyl (B3062369) carbinyl carbocation intermediate. nih.gov
Furthermore, the direct halogenation of phenyl-alkyl substituted tertiary alcohols to vicinal halohydrins using N-halosuccinimides has been reported, proceeding through the dehydration of the alcohol to the corresponding alkene followed by halohydrin formation. mdpi.com Applying this to this compound could provide access to valuable chiral halohydrin intermediates.
Advanced Computational Studies for Mechanistic Predictions
Computational chemistry is becoming an increasingly powerful tool for understanding and predicting the outcomes of chemical reactions. For this compound, advanced computational studies can provide valuable insights into various aspects of its chemistry.
Mechanistic predictions for stereoselective synthetic routes can be a primary focus. For instance, density functional theory (DFT) calculations can be used to model the transition states of competing reaction pathways in asymmetric synthesis. This can help in understanding the origin of stereoselectivity in reactions involving chiral auxiliaries or catalysts and can guide the design of more effective stereodirecting groups. acs.org Computational studies can elucidate the role of steric and electronic effects of the substituents on the stereochemical outcome. acs.org
Furthermore, computational models can be employed to predict the reactivity of this compound in various transformations. By calculating the activation barriers for different potential reaction pathways, it may be possible to predict the feasibility of new reactions and to optimize reaction conditions to favor a desired product. For example, computational studies have been used to investigate the stereoselectivity of Lewis acid-promoted lithiation-substitution reactions of tertiary amines, providing a framework for understanding similar transformations. researchgate.net
Integration into Multi-component and Cascade Reactions
Multi-component reactions (MCRs) , where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy. mdpi.com Similarly, cascade reactions (or tandem reactions) involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step.
Future research could explore the integration of this compound or its derivatives into such complex reaction sequences. For example, the development of a cascade reaction that begins with the asymmetric synthesis of the alcohol, followed by an in-situ transformation of the hydroxyl group and subsequent reaction with other components, could provide rapid access to complex chiral molecules.
Q & A
Q. What are the optimal synthetic routes for (R)-3-Methyl-3-phenylbutan-2-ol, and how are reaction conditions optimized?
Methodological Answer :
Multi-step organic synthesis is typically employed, leveraging methodologies from structurally related alcohols. For example, reductive amination (using dimethylamine and sodium cyanoborohydride) or catalytic hydrogenation (with Pd/C) under controlled temperatures (25–60°C) in solvents like methanol or THF can be adapted . Reaction optimization involves adjusting parameters such as solvent polarity, catalyst loading, and temperature to maximize yield and enantiomeric purity. Kinetic studies and HPLC monitoring are recommended for intermediate characterization.
Q. How is the stereochemistry of this compound confirmed experimentally?
Methodological Answer :
Chiral resolution and spectroscopic techniques are critical. Nuclear Magnetic Resonance (NMR) can distinguish diastereomers via coupling constants (e.g., 1H and 13C NMR), while optical rotation measurements confirm enantiomeric excess. X-ray crystallography or advanced 2D NMR (e.g., NOESY) may resolve absolute configuration . Computational tools like PubChem’s stereochemical descriptors can supplement experimental data .
Q. What are the key physicochemical properties influencing its reactivity in substitution and oxidation reactions?
Methodological Answer :
The tertiary alcohol group and bulky phenyl substituent sterically hinder nucleophilic attacks, favoring elimination over substitution in acidic conditions. Oxidation studies on analogous compounds (e.g., 3-Cyclopropyl-3-methylbutan-1-ol) suggest that strong oxidants like KMnO4 or CrO3 may convert the alcohol to a ketone, while milder agents (e.g., PCC) retain stereochemistry . Solvent choice (polar aprotic vs. protic) significantly impacts reaction pathways.
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved using asymmetric catalysis?
Methodological Answer :
Chiral catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-based Shibasaki catalysts) can induce asymmetry during key steps such as Grignard additions or hydride reductions. For example, asymmetric transfer hydrogenation of a prochiral ketone precursor using [RuCl2(p-cymene)]2 and chiral diamines achieves >90% ee in optimized cases . Reaction monitoring via chiral GC or HPLC is essential for ee determination.
Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer :
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to predict binding affinities and conformational stability. Descriptors like LogP (lipophilicity) and polar surface area, computed via PubChem tools, inform bioavailability . QSAR models trained on structurally related alcohols correlate steric/electronic parameters with activity, guiding derivative design .
Q. How do solvent effects and temperature gradients influence its kinetic resolution in dynamic kinetic asymmetric transformations (DYKAT)?
Methodological Answer :
Solvent polarity (e.g., THF vs. toluene) modulates reaction rates and enantioselectivity by stabilizing transition states. For example, low-polarity solvents enhance π-π interactions in chiral catalysts, improving selectivity. Temperature studies (10–50°C) reveal Arrhenius behavior, with activation energies calculated via Eyring plots. In-situ IR or Raman spectroscopy tracks real-time enantiomer ratios .
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